EJMCh-6 -

EJMCh-6

Catalog Number: EVT-1534728
CAS Number:
Molecular Formula: C17H24N2
Molecular Weight: 256.393
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EJMCh-6 is a novel anti-bacterial agent, targeting the MmpL3 transporter in Mycobacterium abscessus.
Source and Classification

EJMCh-6 is synthesized from the reaction between 3-cyclohexylpropanoic acid and 4,5-dimethyl-1,2-phenylenediamine in the presence of polyphosphoric acid. This synthesis method highlights its classification as an organic compound within the broader category of antibacterial agents targeting mycobacterial infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of EJMCh-6 employs two primary methods, with Method A being the most relevant for this compound:

  1. Method A:
    • Reagents: 3-cyclohexylpropanoic acid (1.5 equivalents) and 4,5-dimethyl-1,2-phenylenediamine (1 equivalent).
    • Conditions: The reaction is carried out at temperatures between 180–200 °C using polyphosphoric acid as a dehydrating agent.
    • Post-reaction treatment: The mixture is treated with sodium bicarbonate in water to neutralize the reaction medium.

This method ensures a high yield of EJMCh-6 while maintaining structural integrity .

Molecular Structure Analysis

Structure and Data

The molecular structure of EJMCh-6 has been elucidated through X-ray crystallography, revealing key geometric parameters:

  • Chemical Formula: C17H24N2C_{17}H_{24}N_{2}
  • Crystal System: Monoclinic
  • Space Group: Cc
  • Unit Cell Dimensions:
    • a=15.2276 a=15.2276\,\text{ }
    • b=12.7173 b=12.7173\,\text{ }
    • c=9.7501 c=9.7501\,\text{ }
    • β=126.1959°β=126.1959°
  • Volume: V=1523.74 3V=1523.74\,\text{ }^3
  • Molar Mass: Mr=256.38M_r=256.38

The structural analysis indicates that EJMCh-6 contains one molecule per asymmetric unit and exhibits disorder in the cyclohexane ring .

Chemical Reactions Analysis

Reactions and Technical Details

EJMCh-6 has been shown to exhibit significant antibacterial activity by targeting the MmpL3 transporter in Mycobacterium abscessus. The mechanism of action involves disrupting the transport processes essential for bacterial survival and proliferation. Additionally, resistance mechanisms in M. abscessus have been observed, including mutations in target genes that may affect the binding affinity of EJMCh-6 .

Mechanism of Action

Process and Data

The mechanism by which EJMCh-6 exerts its antibacterial effects centers on its interaction with the MmpL3 transporter. This transporter is crucial for mycolic acid transport, a vital component of the bacterial cell wall. EJMCh-6 binds to a specific site on MmpL3, inhibiting its function and leading to bacterial cell death. Studies have mapped mutations conferring resistance to this compound, providing insights into its binding dynamics and potential modifications for enhanced efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EJMCh-6 displays several notable physical and chemical properties:

Analytical techniques such as solid-state nuclear magnetic resonance spectroscopy have confirmed the quality of synthesized EJMCh-6, affirming its crystalline nature .

Applications

Scientific Uses

EJMCh-6 is primarily utilized in research focused on developing new treatments for mycobacterial infections. Its specificity towards MmpL3 makes it a promising candidate for further exploration in drug development pipelines aimed at combating antibiotic-resistant strains of Mycobacterium abscessus. Additionally, ongoing studies are investigating its potential applications in combination therapies to enhance efficacy against resistant bacterial infections .

Introduction to EJMCh-6: Context and Significance in Antimicrobial Research

EJMCh-6 as a Novel Anti-Mycobacterial Agent

EJMCh-6 (chemical name: 2-(2-Cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole) is a synthetic benzimidazole derivative with potent activity against clinically significant mycobacterial pathogens. Its molecular formula is C₁₇H₂₄N₂, with a molecular weight of 256.39 g/mol and elemental composition of carbon (79.64%), hydrogen (9.44%), and nitrogen (10.93%) [1]. The compound exhibits a crystalline solid structure stabilized by N1-H1⋯N3 hydrogen bonding, forming C(4) chains that influence its physicochemical behavior [6]. EJMCh-6 specifically targets the MmpL3 transporter (mycobacterial membrane protein large 3), a critical machinery for exporting trehalose monomycolate (TMM) in mycobacteria [1] [2]. By inhibiting mycolic acid translocation—a key cell wall component—EJMCh-6 disrupts bacterial envelope integrity and potentiates cell death.

  • Structural Optimization: The cyclohexylethyl substituent at the C-2 position and methyl groups at C-5/C-6 are critical for anti-mycobacterial activity. Solid-state NMR confirms high crystallinity (>98% purity), while ADME (Absorption, Distribution, Metabolism, Excretion) profiles suggest potential for blood-brain barrier penetration [6].
  • In Vitro Potency: Against Mycobacterium tuberculosis, EJMCh-6 demonstrates exceptional activity with an MIC₅₀ (minimum inhibitory concentration) of 0.029 μM and MIC₉₉ of 0.145 μM—significantly lower than first-line drugs like isoniazid [2].

Table 1: Physicochemical Properties of EJMCh-6

PropertyValue
IUPAC Name2-(2-Cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole
Molecular FormulaC₁₇H₂₄N₂
Molecular Weight256.39 g/mol
X-ray CrystallographyMonoclinic, Cc space group
Hydrogen Bonding PatternC(4) chains
SolubilityDMSO (stable stock solutions)
Storage Conditions-20°C for long-term stability

Epidemiological Relevance of Mycobacterium abscessus Infections

Mycobacterium abscessus complex (MABC) represents the second most prevalent nontuberculous mycobacterial (NTM) pathogen globally, causing 3–13% of all NTM pulmonary diseases [7] [9]. This rapidly growing mycobacterium exhibits intrinsic resistance to disinfectants and antibiotics, enabling persistence in water systems, medical equipment, and biofilm-rich environments [3] [9]. Key epidemiological features include:

  • Transmission Dynamics: MABC outbreaks are frequently linked to nosocomial settings, particularly post-surgical infections, cosmetic procedures, and contaminated endoscopic equipment. Whole-genome sequencing confirms clonal transmission in cystic fibrosis (CF) wards, with resistant strains spreading globally [7] [9].
  • Geographical Distribution: MABC subspecies prevalence varies regionally. M. abscessus subsp. abscessus and M. abscessus subsp. massiliense dominate clinical isolates in Asia (16% of NTM cases) and Oceania (12%), while being less common in Europe (2.9%) [9].
  • High-Risk Populations: CF patients show a 13–16% prevalence of MABC pulmonary disease in Europe and the US. Other vulnerable groups include those with bronchiectasis, prior tuberculosis, or defects in interferon-gamma (IFN-γ) signaling pathways [7] [9].

Current Challenges in Treating Drug-Resistant Mycobacterial Pathogens

Antimicrobial resistance (AMR) in mycobacteria complicates standard chemotherapy regimens:

  • Intrinsic Resistance Mechanisms: Mycobacteria possess a hydrophobic, mycolic acid-rich cell wall that limits antibiotic penetration. M. abscessus additionally harbors the erm(41) gene, conferring inducible macrolide resistance through ribosomal methylation [7] [9].
  • Therapeutic Failures: MABC pulmonary disease cure rates are <60% despite aggressive multidrug regimens. Clarithromycin, amikacin, and cefoxitin—cornerstones of MABC treatment—frequently fail due to acquired resistance mutations [7].
  • Global AMR Burden: WHO identifies AMR as a top public health threat, causing 1.27 million direct deaths in 2019. Multidrug-resistant tuberculosis (MDR-TB) exemplifies this crisis, with only 40% of patients accessing effective therapy [10]. EJMCh-6’s novel mechanism circumvents existing resistance pathways, offering a promising alternative to conventional anti-mycobacterials.

Table 2: Antimicrobial Activity of EJMCh-6 Against Mycobacteria

PathogenMIC₅₀MIC₉₉Resistance Profile
Mycobacterium tuberculosis0.029 μM0.145 μMNo cross-resistance to SQ109 or first-line drugs [2]
M. abscessusNot reportedNot reportedTargets MmpL3 transporter [1]

Properties

Product Name

EJMCh-6

IUPAC Name

2-(2-Cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole

Molecular Formula

C17H24N2

Molecular Weight

256.393

InChI

InChI=1S/C17H24N2/c1-12-10-15-16(11-13(12)2)19-17(18-15)9-8-14-6-4-3-5-7-14/h10-11,14H,3-9H2,1-2H3,(H,18,19)

InChI Key

VODOWLVTHIVNFZ-UHFFFAOYSA-N

SMILES

CC1=C(C)C=C2C(NC(CCC3CCCCC3)=N2)=C1

Solubility

Soluble in DMSO

Synonyms

EJMCh-6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.